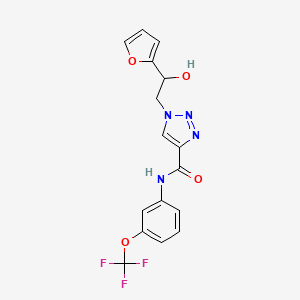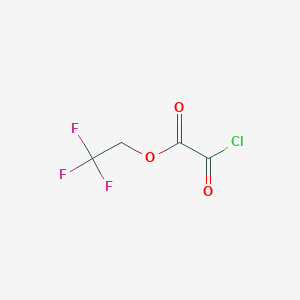
N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H14F4N4O2 and its molecular weight is 406.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Transcription Factor Inhibition
N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide shows promise in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential applications in controlling gene expression (Palanki et al., 2000).
2. Preclinical Toxicological Studies
This compound has been used in preclinical toxicological studies, specifically in the synthesis of BMS-520, an S1P1 receptor agonist. Its efficient scale-up synthesis for these studies highlights its importance in drug development (Hou et al., 2016).
3. mGluR5 Modulators
A series of aryl azetidinyl oxadiazoles, including this compound, have been identified as mGluR5 positive allosteric modulators, suggesting applications in neuropsychiatric disorder treatments (Packiarajan et al., 2012).
4. Diversity-Oriented Synthesis of N-Heterocycles
It has been used in a metal-free one-pot approach for the synthesis of N-heterocycles, such as 1,2,4-oxadiazoles and pyrimidinones. This method is important for drug lead molecule synthesis, including ataluren (Gupta et al., 2014).
5. Antimicrobial Agent Synthesis
This compound has been synthesized and evaluated as an antimicrobial agent, with variations like N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides showing notable antimicrobial properties (Parikh & Joshi, 2014).
特性
IUPAC Name |
N-(2-fluorophenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N4O2/c20-14-6-1-2-7-15(14)24-18(28)27-9-12(10-27)17-25-16(26-29-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCOKQLPNQDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2798877.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2798879.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)



![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)


![N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2798893.png)
![(2S)-2-[(4-bromophenyl)sulfonylamino]propanoic acid](/img/structure/B2798895.png)
![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)
![2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2798898.png)
![2,4,7,8-Tetramethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798900.png)
